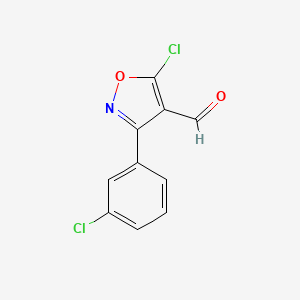

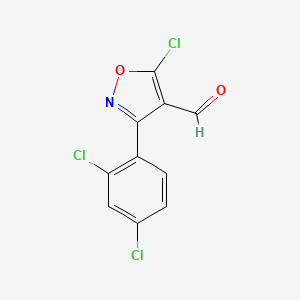

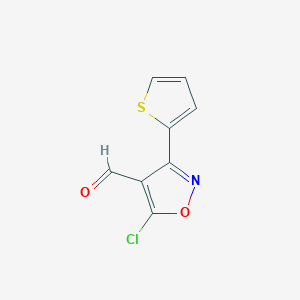

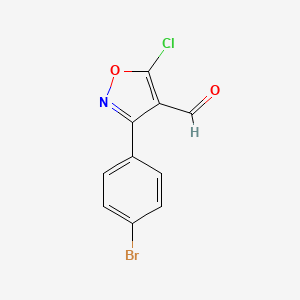

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the tert-butylphenyl and chloro groups. One possible method for the synthesis of similar compounds involves an aldol condensation in an ionic liquid . Another study mentions the use of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) as a matrix suitable for the analysis of polymers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Phenols, such as 4-tert-Butylphenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-tert-Butylphenol, which is a related compound, is a white solid with a distinct phenolic odor and it dissolves in basic water .Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis of 5-azidooxazole-4-carbaldehydes from corresponding chloro aldehydes, including the tert-butylphenyl variant, demonstrates their potential as intermediates in organic synthesis. These compounds exhibit varying stability and undergo reactions such as Cornforth rearrangement, providing insights into their reactivity and applications in synthesizing complex molecules (L'abbé et al., 1993).

Photophysical Properties

- Research on tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a related compound, explores its conversion into alkynyl-functionalized derivatives for optoelectronic applications. These studies highlight the photophysical properties and potential use in organic light-emitting devices (OLEDs), underscoring the significance of tert-butylphenyl oxazole derivatives in material science (Hu et al., 2013).

Synthesis of Heterocycles

- The transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions illustrates the utility of chloro-substituted carbaldehydes in constructing biologically active heterocycles. This showcases the broader synthetic utility of compounds structurally related to 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde in medicinal chemistry (Gaonkar & Rai, 2010).

Antimicrobial Applications

- The design and synthesis of Schiff’s bases from 4-chloro-3-coumarin aldehyde, closely related to the chemical structure of interest, have been studied for their antimicrobial activity. Such research underscores the relevance of chloro-substituted carbaldehydes and their derivatives in developing new antimicrobial agents (Bairagi et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl salicylate, have been shown to target inflammatory responses in macrophages . They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which are key enzymes in the inflammatory response .

Mode of Action

For instance, 4-tert-butylphenyl salicylate has been shown to inhibit the NF-kappa B pathway, a key regulator of immune response to infection .

Biochemical Pathways

The compound likely affects the NF-kappa B pathway, given the known effects of similar compounds . This pathway plays a crucial role in regulating the immune response to infection. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 .

Result of Action

The compound’s action results in a significant reduction in the inflammatory response of macrophages . This is achieved through the inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6, leading to a downregulation of the NF-kappa B pathway . This suggests that the compound may have therapeutic potential in inflammatory disorders.

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-17)13(15)18-16-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRODQRDDDCDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

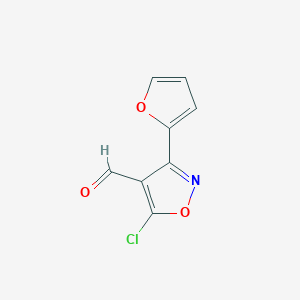

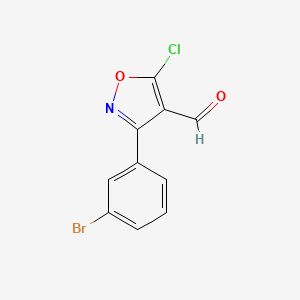

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)